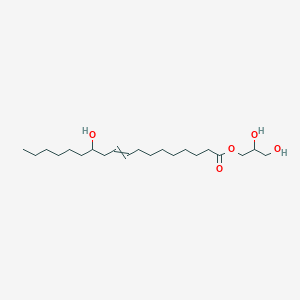

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves regio- and stereochemical transformations of linoleic acid 9- and 13-hydroperoxides. These processes yield a range of trihydroxyoctadecenoic acids with different regio- and stereochemistries (Hamberg, 1991). Additionally, catalytic synthesis methods have been developed to produce methyl esters of (9Z,12R)-12-(methoxycarbonylmethoxy)octadec-9-enoic acid, highlighting the versatility and potential of these compounds for generating chiral polyfunctional materials (Davletbakova et al., 2004).

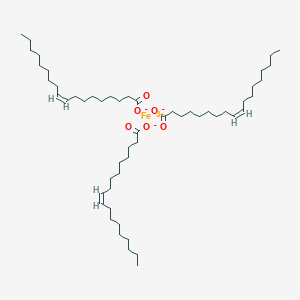

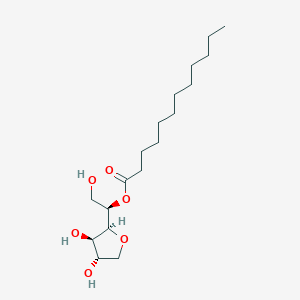

Molecular Structure Analysis

The molecular structure of 9-Octadecenoic acid derivatives is characterized by the presence of hydroxy groups and double bonds, which are critical for their biological activity and chemical reactivity. The detailed structural analysis is achieved through methods like mass spectrometry, chromatography, and NMR, providing insights into the regio- and stereochemistry of these compounds (Hamberg, 1991).

Chemical Reactions and Properties

The chemical reactivity of 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, is influenced by its functional groups, leading to diverse reactions including epoxidation, hydrolysis, and dehydration. These reactions are essential for understanding the biological activities of these compounds and their potential applications in various fields (Hamberg, 1991).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in industrial processes and pharmaceutical formulations. These properties are determined by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

9-Octadecenoic acid derivatives exhibit a range of chemical properties, including acidity, reactivity with various chemical reagents, and the ability to undergo specific chemical transformations. These properties are pivotal for their use in synthesizing complex molecules and materials with desired functionalities (Davletbakova et al., 2004).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of hydroxylated derivatives of linoleic acid (LA) and conjugated linoleic acids (CLAs) from LA methyl ester reveals the production of mono-hydroxylated and di-hydroxylated derivatives, demonstrating moderate in vitro cytotoxicity against several human cancer cell lines and showing toxicity to brine shrimp. These derivatives include erythro-12,13-dihydroxy-10E-octadecenoic acid among others, highlighting their potential in cancer research and as bioactive compounds (Li et al., 2009).

Organogel Applications

Hydroxy Octadecanoic Acid (HSA) and its isomers, including ricinelaidic acid (a derivative of 12-HAS), have been studied for their organogelation properties. These substances are used in cosmetics, lubricating greases, and coatings. The research explores the relationship between molecular structure and organogel formation, suggesting potential applications in developing new organogelator molecules and enhancing the stability and microstructure of organogels (Wright & Marangoni, 2011).

Biodegradable Polyanhydrides and Polyesters

Macrolactones of fatty acids, including those derived from 12R-hydroxyoctadec-9Z-enoic acid, are utilized in preparing biodegradable polyanhydrides and polyesters for drug delivery systems. This research outlines the synthesis process and demonstrates their physicochemical, mechanical properties, toxicological inertness, and biodegradability, showcasing their importance in medical applications (Yakovleva et al., 2018).

Catalytic Synthesis for Chiral Compounds

Ricinoleic acid and its derivatives are considered promising synthons for preparing chiral polyfunctional compounds due to their broad spectrum of biological activity. Research on the catalytic synthesis of these derivatives highlights their potential in developing bioactive and chiral compounds for various industrial and pharmaceutical applications (Davletbakova et al., 2004).

Propriétés

IUPAC Name |

2,3-dihydroxypropyl 12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIFHQMREAYYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859620 | |

| Record name | 2,3-Dihydroxypropyl 12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- | |

CAS RN |

141-08-2, 1323-38-2 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-12-hydroxyoleic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl 12-hydroxy-9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)